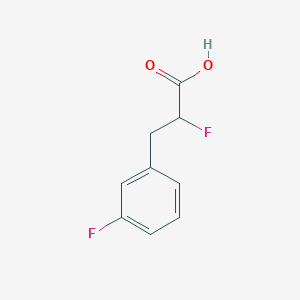

2-Fluoro-3-(3-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATNPIQCEUNXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Carboxylic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, fluorinated carboxylic acids are a class of compounds that have garnered significant interest as valuable building blocks and pharmacophores in the development of novel therapeutics.

This technical guide presents a proposed methodology for the synthesis and a comprehensive plan for the characterization of a novel fluorinated propanoic acid derivative: 2-Fluoro-3-(3-fluorophenyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals, providing not just a procedural outline but also the underlying scientific rationale for the proposed experimental choices. Every protocol described herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Part 1: Proposed Synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

Rationale for the Proposed Synthetic Pathway

The chosen synthetic strategy involves two key transformations:

-

Reformatsky Reaction: This reaction is a classic and reliable method for the formation of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[1] For the synthesis of our target molecule, we propose the reaction of 3-fluorobenzaldehyde with an ethyl α-halo-α-fluoroacetate. This will create the carbon-carbon bond necessary to form the 3-phenylpropanoic acid backbone and introduce the fluorine at the C-2 position.

-

Ester Hydrolysis: The product of the Reformatsky reaction is an ester. To obtain the final carboxylic acid, a simple hydrolysis step is required. This can be effectively achieved under either acidic or basic conditions.[2] Basic hydrolysis, followed by acidification, is often preferred for its high efficiency and the ease of product isolation.

This two-step approach is advantageous due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the high yields typically associated with these transformations.

Proposed Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-fluoro-3-hydroxy-3-(3-fluorophenyl)propanoate

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Initiation: A small crystal of iodine can be added to activate the zinc surface.

-

Addition of Reactants: A solution of 3-fluorobenzaldehyde (1.0 equivalent) and ethyl 2-bromo-2-fluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold saturated aqueous ammonium chloride solution. The mixture is stirred vigorously for 15 minutes.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 2-fluoro-3-hydroxy-3-(3-fluorophenyl)propanoate as a colorless oil.

Step 2: Synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

-

Hydrolysis: The purified ester from Step 1 is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

-

Reaction Monitoring: The mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by TLC until the starting material is no longer detectable.

-

Solvent Removal: The ethanol is removed under reduced pressure.

-

Acidification: The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-Fluoro-3-(3-fluorophenyl)propanoic acid.[3]

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized 2-Fluoro-3-(3-fluorophenyl)propanoic acid is crucial to confirm its structure and assess its purity. The following analytical techniques are proposed.

Characterization Workflow Diagram

Caption: Logical flow for the comprehensive characterization of the final product.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data for 2-Fluoro-3-(3-fluorophenyl)propanoic acid based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| COOH | 10.0 - 12.0 | br s | - | 1H |

| Ar-H | 6.9 - 7.4 | m | - | 4H |

| CH-F | 5.1 - 5.4 | ddd | J(H,F) ≈ 48, J(H,H) ≈ 8, J(H,H) ≈ 4 | 1H |

| CH₂ | 3.1 - 3.4 | m | - | 2H |

Rationale: The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons will appear in the typical aromatic region. The proton on the carbon bearing the fluorine (CH-F) will be a doublet of doublets of doublets due to coupling with the fluorine atom and the two diastereotopic protons of the adjacent methylene group. The methylene protons will show complex splitting due to geminal and vicinal couplings, as well as coupling to the fluorine.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine |

| C=O | 170 - 175 | d, J(C,F) ≈ 20-30 Hz |

| C-F (aliphatic) | 88 - 92 | d, J(C,F) ≈ 180-200 Hz |

| C-F (aromatic) | 161 - 164 | d, J(C,F) ≈ 240-250 Hz |

| Ar-C (ipso) | 135 - 138 | d, J(C,F) ≈ 7-9 Hz |

| Ar-CH | 114 - 131 | d or t, J(C,F) ≈ 3-25 Hz |

| CH₂ | 35 - 40 | d, J(C,F) ≈ 20-25 Hz |

Rationale: The carbonyl carbon will be downfield. The carbons directly attached to fluorine will show large one-bond C-F coupling constants. Other carbons in proximity to the fluorine atoms will exhibit smaller two- or three-bond C-F couplings.

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -112 to -115 | m |

| CH-F | -180 to -190 | dt |

Rationale: The chemical shifts are predicted based on typical ranges for aromatic and aliphatic fluorine atoms.[4][5] The aromatic fluorine will show complex coupling to the aromatic protons. The aliphatic fluorine will be a doublet of triplets due to coupling with the adjacent CH proton and the two CH₂ protons.

Table 4: Predicted Mass Spectrometry Data (HRMS-ESI)

| Ion | Predicted m/z | Interpretation |

| [M-H]⁻ | 185.0412 | Molecular ion (negative mode) |

| [M-H-CO₂]⁻ | 141.0514 | Loss of carbon dioxide |

| [M-H-HF]⁻ | 165.0441 | Loss of hydrogen fluoride |

Rationale: In negative ion mode electrospray ionization, the deprotonated molecular ion is expected. Common fragmentation pathways for carboxylic acids include the loss of CO₂.[6] Fluorinated compounds can also lose HF.

Table 5: Predicted FTIR Data (thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | Strong | C=O stretch (carbonyl) |

| 1000-1400 | Strong | C-F stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

Rationale: The FTIR spectrum is expected to show a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid, a strong carbonyl (C=O) absorption, and strong absorptions in the fingerprint region corresponding to the C-F bonds.[7][8][9]

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and characterization of 2-Fluoro-3-(3-fluorophenyl)propanoic acid. The proposed two-step synthesis, centered around a Reformatsky reaction, offers a plausible and efficient route to this novel compound. The detailed characterization plan, including predicted data for NMR, MS, and FTIR, establishes a clear framework for structural verification and purity assessment. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new fluorinated molecules with therapeutic potential.

References

- Young, D. W. (2013). Hydrolysis of esters and amides. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-45). Elsevier.

- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Kercher, A. K., & Moore, R. B. (2000). Fourier Transform Infrared Spectroscopy of Perfluorocarboxylate Polymers. Macromolecules, 33(21), 7841-7848. [Link]

-

Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276-282. [Link]

-

Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). A Divergent Strategy for the Fluorination of Phenylacetic Acid Derivatives. Organic Letters, 24(30), 5376–5380. [Link]

-

Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of organic chemistry, 66(22), 7464–7468. [Link]

- U.S. Patent No. US6281374B1. (2001). Fluorinated alkanoic acid purification process.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]

-

Wikipedia. (2023). Reformatsky reaction. [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Erbil, C. (2018). Hydrolysis Reactions. IntechOpen. [Link]

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. esisresearch.org [esisresearch.org]

- 3. US6281374B1 - Fluorinated alkanoic acid purification process - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-Fluoro-3-(3-fluorophenyl)propanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This guide focuses on 2-Fluoro-3-(3-fluorophenyl)propanoic acid, a compound featuring two strategic fluorine substitutions, one on the aromatic ring and another at the α-position of the carboxylic acid side chain. While this specific molecule is not yet a commonplace reagent, its structure represents a valuable motif for creating novel therapeutics and advanced materials. This document serves as a detailed technical exploration of its proposed synthesis, predicted analytical characteristics, and potential applications.

Compound Identification and Properties

As of the latest database reviews, a specific Chemical Abstracts Service (CAS) Registry Number has not been assigned to 2-Fluoro-3-(3-fluorophenyl)propanoic acid. This indicates its status as a novel or not widely available chemical entity. The process for obtaining a CAS number for a new substance involves submitting its unique, verifiable chemical structure and supporting data to the Chemical Abstracts Service.[4][5][6][7]

| Property | Predicted Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| IUPAC Name | 2-Fluoro-3-(3-fluorophenyl)propanoic acid |

| Physical State | Expected to be a solid at room temperature |

Strategic Importance in Medicinal Chemistry

The dual fluorination pattern of 2-Fluoro-3-(3-fluorophenyl)propanoic acid makes it a compelling building block for drug development.[1][8]

-

Aryl Fluorine (C3'–F): The fluorine atom on the phenyl ring can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It also modulates the electronic properties of the ring, potentially improving binding interactions with target proteins.

-

Alpha-Fluorine (C2–F): The fluorine at the α-position of the carboxylic acid can significantly lower the pKa of the carboxyl group, influencing its ionization state at physiological pH. This modification can also introduce conformational constraints and alter the molecule's reactivity and metabolic fate.

Such fluorinated building blocks are integral to the synthesis of novel compounds in therapeutic areas like oncology, CNS disorders, and anti-infectives.[1]

Proposed Synthesis Workflow

A robust and logical synthetic route to 2-Fluoro-3-(3-fluorophenyl)propanoic acid involves a two-stage process: first, the synthesis of the precursor, 3-(3-fluorophenyl)propanoic acid, followed by its direct α-fluorination.

Caption: Proposed two-stage synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Experimental Protocol: Synthesis of 3-(3-fluorophenyl)propanoic acid

This stage involves a Doebner-Knoevenagel condensation followed by catalytic hydrogenation.

Step 1: Doebner-Knoevenagel Condensation

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in pyridine (2-3 volumes), add malonic acid (1.1 eq) and a catalytic amount of piperidine (0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the aldehyde.

-

After completion, cool the mixture and pour it into an excess of cold dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-fluorophenyl)acrylic acid.

Step 2: Catalytic Hydrogenation

-

Dissolve the 3-(3-fluorophenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (1-2 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-fluorophenyl)propanoic acid.

Experimental Protocol: α-Fluorination

This stage employs an electrophilic fluorinating agent, with Selectfluor® being a common and effective choice for the α-fluorination of carboxylic acids via a silyl ketene acetal intermediate.[9][10]

-

Dissolve the dry 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Add a solution of lithium hexamethyldisilazide (LiHMDS) (2.1 eq) dropwise, maintaining the low temperature.

-

After stirring for 1 hour, add chlorotrimethylsilane (TMSCl) (2.2 eq) and allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. This forms the bis(trimethylsilyl) ketene acetal in situ.

-

Cool the reaction mixture back to -78 °C.

-

Add a solution of Selectfluor® (1.1 eq) in anhydrous acetonitrile or DMF portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with aqueous HCl (1M) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Predicted Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of two different fluorine atoms allows for both ¹H, ¹³C, and ¹⁹F NMR analysis.

Caption: Summary of predicted NMR spectroscopic data.

Key Predicted NMR Features:

-

¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of both fluorine atoms. The chemical shifts are highly sensitive to their position.[11][12][13] Aromatic fluorides typically resonate in the -100 to -140 ppm range, while aliphatic fluorides attached to an sp³ carbon appear further upfield.[12]

-

H-F and C-F Coupling: The spectra will be characterized by extensive spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei, providing definitive evidence of the molecule's connectivity. Large one-bond carbon-fluorine couplings (¹JCF ≈ 170-250 Hz) and two-bond/three-bond couplings will be observable.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| O–H (Carboxylic Acid) | Stretching, H-bonded | 2500–3300 (very broad)[14] |

| C=O (Carboxylic Acid) | Stretching | 1710–1740[14] |

| C–F (Aliphatic) | Stretching | 1000–1100 |

| C–F (Aromatic) | Stretching | 1100–1250 |

| C=C (Aromatic) | Stretching | 1450–1600 |

The C-F stretching vibrations are typically strong and can be diagnostic.[15][16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 186.16 (for the monoisotopic mass).

-

Key Fragmentation Pathways: Common fragmentation patterns for such molecules include:

Potential Applications and Future Directions

As a novel fluorinated building block, 2-Fluoro-3-(3-fluorophenyl)propanoic acid holds significant potential, primarily in the field of drug discovery.

-

Scaffold for Bioactive Molecules: It can serve as a starting material for synthesizing more complex molecules, including potential enzyme inhibitors, receptor antagonists, or modulators of biological pathways. The carboxylic acid handle allows for straightforward derivatization, such as amide bond formation.

-

Probes for Chemical Biology: The unique ¹⁹F NMR signature makes it an excellent candidate for use in ¹⁹F NMR-based screening assays to study protein-ligand interactions.

-

Materials Science: Fluorinated organic molecules are also used in the development of advanced polymers and liquid crystals, where the fluorine atoms can impart desirable properties such as thermal stability and specific electronic characteristics.

Further research would involve the synthesis and biological evaluation of derivatives to explore their structure-activity relationships (SAR) in various therapeutic contexts.

Conclusion

2-Fluoro-3-(3-fluorophenyl)propanoic acid represents a strategically designed molecule that leverages the powerful effects of dual fluorination. Although not a commercially available compound with an assigned CAS number, this guide provides a scientifically grounded framework for its synthesis and characterization. The proposed protocols are based on well-established and reliable chemical transformations. The predicted analytical data offer a clear roadmap for structural verification. The potential applications in medicinal chemistry and beyond underscore the value of such fluorinated building blocks in advancing scientific research and development. This document serves as a foundational resource for researchers aiming to synthesize and explore the properties and applications of this and similar novel fluorinated compounds.

References

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

-

UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

Mohler, F. L., et al. Mass spectra of fluorocarbons. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

Proregulations. CAS Number Application. [Link]

-

Chemical Abstracts Service. CAS Registry Services. [Link]

-

REACH24H. (2024, May 22). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

-

Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. Fourier Transform Infrared Spectroscopy of Perfluorocarboxylate Polymers. [Link]

-

Nthunya, L. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

-

Wikipedia. CAS Registry Number. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemical Abstracts Service. CAS Registration Criteria-Overview. [Link]

-

Saunders, S. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

eScholarship.org. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Thrasher, K. J. (2022). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. [Link]

-

J-Stage. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [Link]

-

ResearchGate. A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. [Link]

-

KAUST Repository. Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. [Link]

-

MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

-

MDPI. (2022, December 23). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. [Link]

-

SpectraBase. 3-Fluoranyl-2-oxidanylidene-3-phenyl-propanoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

-

S-prep. Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. [Link]

-

PubMed. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

Macmillan Group, Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

-

Beilstein Journal of Organic Chemistry. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

- Google Patents. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.

-

Organic Letters. (2017, March 3). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. [Link]

-

precisionFDA. 2-FLUORO-3-PHENYLPROPANOIC ACID. [Link]

-

European Patent Office. (1991, April 17). EP 0258985 B1 - Process for preparing fluoroaromatic and fluoroheterocyclic compounds. [Link]

-

ChemRxiv. Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. [Link]

-

WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

-

ResearchGate. A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) | Request PDF. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. [Link]

-

PubMed Central (PMC). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

REF Impact Case Studies. The development of Selectfluor® as a commercial electrophilic fluorinating agent. [Link]

-

PubMed. (2014, May 15). Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

ResearchGate. FTIR spectra of free PFOA, PFOA@In(tcpp), NaF@In(tcpp), and In(tcpp).... [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS Number Application - Proregulations [proregulations.com]

- 5. CAS Registry Services℠ | CAS [cas.org]

- 6. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 7. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]

Biological Activity of Fluorinated Propanoic Acid Derivatives: Mechanisms, SAR, and Experimental Workflows

Executive Summary

The propanoic acid scaffold is a privileged pharmacophore, historically recognized as the structural backbone of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen. However, the strategic introduction of fluorine atoms into this aliphatic chain fundamentally rewrites the molecule's biological fate. Due to fluorine’s high electronegativity, small van der Waals radius, and profound electron-withdrawing capabilities, fluorinated propanoic acid derivatives exhibit altered pKa values, enhanced metabolic stability, and entirely novel receptor affinities. This technical guide explores the mechanistic divergence caused by fluorination, outlines quantitative structure-activity relationships (SAR), and provides field-proven, self-validating experimental workflows for evaluating these compounds.

Mechanistic Divergence: Structural Activity Relationships

The Alpha-Fluorine Switch: From COX to CXCR1/2

In classical 2-arylpropanoic acids like , the alpha-hydrogen is strictly required for stereoselective binding within the hydrophobic channel of cyclooxygenase (COX-1 and COX-2) enzymes. This binding blocks prostaglandin biosynthesis, yielding potent anti-inflammatory effects.

When this alpha-hydrogen is replaced by a fluorine atom to create 2-aryl-2-fluoropropanoic acids , the biological activity shifts dramatically. The steric and electronic alterations introduced by the alpha-fluorine prevent the molecule from properly orienting in the COX active site, resulting in a complete loss of COX inhibitory activity . However, this exact structural modification perfectly optimizes the molecule to act as a potent, selective antagonist for CXCR1 and CXCR2 receptors . By blocking these G-protein-coupled receptors, alpha-fluorinated derivatives effectively halt CXCL8 (IL-8) and C5a-induced neutrophil chemotaxis, offering a targeted approach to treating neutrophil-driven tissue damage without the gastrointestinal toxicity inherent to COX inhibitors.

Beta-Fluorination and Metabolic Modulation

Fluorination at the beta-position (e.g., 3-fluoropropanoic acid) shifts the molecule's interaction profile toward metabolic enzymes. Governed by the biochemical "Odd vs. Even" rule of fluorinated fatty acid oxidation, these derivatives can undergo metabolic activation. Similar to fluoroacetate, they are processed through the citric acid cycle into fluorocitrate, acting as suicide inhibitors of the enzyme aconitase via "lethal synthesis" . Conversely, larger derivatives like p-fluorobenzyloxy propanoic acids leverage the fluorine atom to enhance lipophilicity and binding affinity, acting as highly effective dual agonists for Peroxisome Proliferator-Activated Receptors (PPAR-alpha/gamma) to regulate lipid metabolism .

Mechanistic divergence of propanoic acid derivatives based on alpha-carbon substitution.

Quantitative Data & SAR Profiles

To systematically compare the pharmacological shifts induced by fluorination, the following table summarizes the primary biological targets, modulatory effects, and standard efficacy indicators across different propanoic acid classes.

| Compound Class | Key Structural Feature | Primary Biological Target | Modulatory Effect | IC50 / Efficacy Indicator |

| 2-Arylpropanoic Acids (e.g., Flurbiprofen) | Alpha-Hydrogen | COX-1 / COX-2 | Strong Inhibition | ~0.04 - 0.5 µM (COX-1/2) |

| 2-Aryl-2-fluoropropanoic Acids | Alpha-Fluorine | CXCR1 / CXCR2 | Antagonism (Chemotaxis Inhibition) | Sub-micromolar (CXCL8 inhibition) |

| p-Fluorobenzyloxy Propanoic Acids | Fluorinated Aryl Ether | PPAR-alpha / PPAR-gamma | Dual Agonism | High transactivation activity |

| 3-Fluoropropanoic Acid Derivatives | Beta-Fluorine | Metabolic Enzymes (e.g., Aconitase) | Suicide Inhibition (Lethal Synthesis) | Varies by specific derivative |

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that inherently validate their own success. The following methodologies detail the critical workflows for evaluating the biological activity of these derivatives.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (CXCR1/2 Antagonism)

Rationale: To validate the shift in biological activity caused by alpha-fluorination by measuring the inhibition of CXCL8-induced migration.

-

Neutrophil Isolation: Isolate polymorphonuclear (PMN) leukocytes from healthy human donor blood using dextran sedimentation followed by density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in HBSS buffer at 1×106 cells/mL.

-

Compound Preparation: Dissolve the 2-aryl-2-fluoropropanoic acid derivative in DMSO, then dilute in assay buffer to a concentration curve (10 nM to 10 µM). Causality: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity from skewing migration data.

-

Pre-incubation: Incubate PMNs with the test compound for 15 minutes at 37°C. Causality: This pre-incubation is critical; it allows the fluorinated derivative to achieve thermodynamic binding equilibrium with CXCR1/2 receptors before the cells are exposed to the steep chemokine gradient.

-

Chemotaxis Chamber Setup: Add CXCL8 (10 ng/mL) to the lower wells of a modified Boyden chamber (transwell microplate). Place the polycarbonate filter (5 µm pore size) and add the pre-incubated PMNs to the upper wells.

-

Migration & Quantification: Incubate for 45 minutes at 37°C in a 5% CO₂ incubator. Remove non-migrated cells from the top. Lyse migrated cells in the lower chamber and quantify using a fluorescent DNA-binding dye (e.g., CyQUANT).

-

Self-Validation: The system is validated by including a vehicle control (0.1% DMSO) to establish baseline maximum migration, and a known CXCR2 antagonist (e.g., SB225002) as a positive control to ensure assay sensitivity.

-

Step-by-step workflow for the in vitro neutrophil chemotaxis transwell assay.

Protocol 2: COX-1/COX-2 Selectivity Profiling

Rationale: To confirm the loss of COX activity in alpha-fluorinated derivatives compared to their alpha-H counterparts.

-

Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

-

Inhibitor Incubation: Add test compounds (alpha-fluoro derivatives) to the enzyme mixture and incubate for 10 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (AA). Causality: AA is the natural substrate. Because propanoic acid derivatives often exhibit time-dependent competitive binding, pre-incubating the enzyme and inhibitor prior to AA addition prevents substrate outcompetition and yields highly accurate IC50 values.

-

Reaction Termination & Readout: Stop the reaction after exactly 2 minutes using a highly acidic stop solution (1M HCl). Quantify the produced Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Self-Validation: Flurbiprofen must be run in parallel as a positive control. A successful assay must demonstrate an IC50 for Flurbiprofen within the established 0.04 - 0.5 µM range, thereby validating the loss of activity observed in the alpha-fluorinated test cohorts.

-

References

The Strategic Role of Fluorine Substitution in Propanoic Acid Derivatives: Physicochemical Modulation and Pharmacological Efficacy

Executive Summary

The introduction of fluorine into organic scaffolds represents one of the most powerful strategies in modern medicinal chemistry. In the context of propanoic acid derivatives—a chemical class best known for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, as well as emerging metabolic modulators—fluorine substitution fundamentally alters molecular behavior. This technical guide explores the causality behind fluorine’s impact on acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity, providing drug development professionals with a mechanistic framework for optimizing fluorinated propanoic acid analogs.

The Atomic Mechanics of Fluorination

Fluorine’s utility as a bioisostere stems from its unique position on the periodic table. It is the most electronegative element (3.98 on the Pauling scale) and possesses a small van der Waals radius (1.35 Å), which is only slightly larger than that of hydrogen (1.20 Å) but significantly smaller than a methyl group[1].

When substituted onto a propanoic acid backbone or its adjacent aryl rings, fluorine exerts profound field and inductive effects without introducing severe steric bulk[1]. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond), which fundamentally alters the thermodynamic and electronic landscape of the molecule[2].

Inductive Stabilization and pKa Modulation

The acidity of the carboxylic acid moiety in propanoic acid derivatives dictates the molecule's ionization state at physiological pH, directly impacting gastrointestinal absorption and target engagement. Fluorine exerts a strong electron-withdrawing inductive effect (-I) that stabilizes the conjugate base (carboxylate anion)[1].

The position of the fluorine atom dictates the magnitude of this effect:

-

Aryl-Fluorination: In compounds like flurbiprofen, where fluorine is substituted on the distal biphenyl ring, the inductive effect on the carboxylic acid is diminished due to distance, resulting in a pKa (~4.2) very similar to non-fluorinated analogs[3].

-

α -Fluorination: When fluorine is substituted directly at the α -carbon adjacent to the carboxylic acid (e.g., in GPR40 receptor agonists), the proximity of the highly electronegative atom drastically lowers the pKa. For instance, replacing an α -methyl group with an α -fluorine atom can drop the pKa from ~4.6 down to ~2.9, ensuring the molecule is fully ionized in systemic circulation, which amplifies G α s signaling and creates a "superagonist" effect[4].

Lipophilicity (logP) and Membrane Partitioning

Fluorination is a primary tactic for modulating lipophilicity. Generally, replacing a hydrogen atom with fluorine on an aromatic ring increases the overall lipophilicity (logP) because fluorine's high electronegativity is counterbalanced by its low polarizability, enhancing the hydrophobicity of the aromatic system[3][5]. This increased lipophilicity improves membrane permeability, facilitating blood-brain barrier (BBB) penetration for central nervous system targets[2].

However, context matters. In aliphatic systems, such as the α -carbon of a propanoic acid, fluorine substitution can actually decrease lipophilicity compared to a methyl group. The highly polarized C-F bond increases the hydration penalty in aqueous environments, making an α -fluoro derivative less lipophilic than its α -methyl counterpart[4].

Pharmacological Case Studies

Flurbiprofen: The Archetypal Fluorinated NSAID

Flurbiprofen (2-(2-fluorobiphenyl-4-yl)propanoic acid) exemplifies the power of aryl-fluorination. Classical NSAIDs inhibit cyclooxygenase (COX-1 and COX-2) enzymes, blocking the arachidonic acid cascade[6]. The fluorine atom in flurbiprofen enhances binding affinity within the hydrophobic channels of the COX active sites compared to non-fluorinated analogs[6].

Interestingly, flurbiprofen exists as a racemate, but only the S-enantiomer actively inhibits COX catalytic activity[6]. The R-enantiomer (Tarenflurbil), once considered "inactive," exerts profound COX-independent effects, such as trapping prostaglandins within cells by inhibiting Multidrug Resistance-Associated Protein-4 (MRP4), showcasing how fluorinated scaffolds can engage secondary pharmacological targets[7].

Fig 1. Arachidonic acid cascade and dual-target modulation by flurbiprofen enantiomers.

Metabolic Shielding and Dual Inhibitors

The exceptional strength of the C-F bond (116 kcal/mol) provides a "metabolic shield." Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings or aliphatic C-H bonds. Fluorine substitution blocks these metabolically labile sites, preventing oxidative degradation and prolonging the drug's half-life[2].

Recent advancements have leveraged the fluorinated propanoic acid scaffold to create dual Fatty Acid Amide Hydrolase (FAAH) and COX inhibitors. By converting the carboxylic acid of flurbiprofen into specific amides (e.g., Flu-AM4), researchers neutralized the acidic moiety (reducing gastrointestinal ulceration risks) while retaining the fluorinated biphenyl system to optimally fit the hydrophobic pocket of FAAH, achieving potent analgesic effects[8].

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacological shifts induced by specific fluorination strategies on propanoic acid derivatives.

| Compound / Scaffold | Structural Modification | Predicted pKa | Calculated logP | Primary Pharmacological Impact |

| Ibuprofen | Non-fluorinated parent | ~4.4 | ~3.97 | Baseline COX-1/2 inhibition. |

| Flurbiprofen | 2-fluoro aryl substitution | ~4.2 | ~4.16 | Enhanced COX binding; increased lipophilicity[3][6]. |

| GPR40 Agonist 15 | α -methyl substitution | ~4.6 | ~4.50 | High lipophilicity; standard agonist activity[4]. |

| GPR40 Agonist 18 | α -fluoro substitution | ~2.9 | ~4.10 | Highly acidic; decreased logP; superagonist efficacy[4]. |

| Flu-AM4 | Amide conversion + Aryl-F | N/A (Neutral) | Increased | Dual FAAH/COX inhibition; reduced GI toxicity[8]. |

Experimental Methodologies

To validate the pharmacological efficacy and metabolic stability of newly synthesized fluorinated propanoic acid derivatives, the following self-validating protocols must be employed.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (ELISA)

Because the primary product of COX catalysis, Prostaglandin H₂ (PGH₂), is highly unstable, direct measurement is prone to error. This protocol utilizes a chemical reduction step to ensure reliable quantification[3].

Causality & Validation: The addition of stannous chloride (SnCl₂) is a critical chemical intervention. It rapidly and quantitatively reduces the unstable endoperoxide PGH₂ into the highly stable Prostaglandin F₂ α (PGF₂ α ), which can then be accurately measured via competitive ELISA without degradation artifacts[3].

-

Preparation: Seed target cells (e.g., HeLa or macrophages) or prepare purified recombinant COX-1/COX-2 enzymes in reaction buffer.

-

Inhibitor Incubation: Add the fluorinated test compound (e.g., flurbiprofen analogs) at varying concentrations (1 nM to 100 μ M) and incubate for 10 minutes at 37°C to allow steady-state binding[3]. Include a DMSO vehicle control and a reference inhibitor (e.g., SC-560 for COX-1).

-

Substrate Addition: Initiate the reaction by adding exogenous arachidonic acid.

-

Reaction Termination: After the designated reaction time, terminate catalysis immediately by adding a predetermined volume of hydrochloric acid (HCl)[3].

-

Reduction: Immediately add a solution of stannous chloride (SnCl₂) to reduce PGH₂ to PGF₂ α [3].

-

Quantification & Analysis: Quantify PGF₂ α concentration using a competitive enzyme-linked immunosorbent assay (ELISA). Calculate the percentage of inhibition relative to the DMSO control, and determine IC₅₀ values by fitting the concentration-response data to a four-parameter logistic curve[3].

Fig 2. Step-by-step in vitro COX inhibition assay workflow with chemical reduction stabilization.

Protocol 2: In Vitro Metabolic Stability Assessment

To verify the "metabolic shielding" effect of the C-F bond against CYP450 oxidation, compounds are evaluated using Human Liver Microsomes (HLMs)[2].

-

Incubation Mixture: Combine the fluorinated propanoic acid derivative (1 μ M) with pooled HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (essential cofactor for CYP450 activity).

-

Time-Course Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

-

Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance (CLint) and in vitro half-life (t₁/₂).

References

-

BenchChem. "Comparative study of 3-(4-Phenylphenyl)propanoic acid and its fluorinated analogs." BenchChem Product Guides, 2025. 3

-

Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2018. 5

-

Huang, H., et al. "Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination." PMC, 2020. 4

-

Saeed, A., et al. "Novel Flurbiprofen‐iminothiazoline Hybrid Compounds: Synthesis and Characterization." Journal of Heterocyclic Chemistry, 2016. 6

-

Patani, G.A., LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. 1

-

Reid, G., et al. "R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4." MDPI, 2016. 7

-

Deplano, A., et al. "Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents." IRIS, 2021. 8

-

Shah, S.A., et al. "Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?" MDPI, 2020. 2

Sources

- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 2. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.unica.it [iris.unica.it]

InChI Key for 2-Fluoro-3-(3-fluorophenyl)propanoic acid

In-Depth Technical Guide: Structural Informatics, Synthesis, and Medicinal Chemistry of 2-Fluoro-3-(3-fluorophenyl)propanoic Acid

Executive Summary

In contemporary drug development, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing pharmacokinetics and target binding. 2-Fluoro-3-(3-fluorophenyl)propanoic acid (Chemical Formula: C9H8F2O2) represents a highly specialized, di-fluorinated building block. This whitepaper provides an authoritative breakdown of its structural informatics, the mechanistic rationale behind its fluorination pattern, and a field-proven, self-validating synthetic protocol for its generation.

Structural Informatics: SMILES, InChI, and the InChIKey

For researchers querying chemical databases (e.g., PubChem, ChEMBL), relying on IUPAC nomenclature often leads to ambiguities due to complex stereochemical and regional numbering rules. To ensure absolute data integrity, we utilize deterministic structural identifiers.

The core informatics profile for 2-Fluoro-3-(3-fluorophenyl)propanoic acid is as follows:

-

SMILES: O=C(O)C(F)Cc1cc(F)ccc1

-

Standard InChI: InChI=1S/C9H8F2O2/c10-8-3-1-2-7(6-8)4-5(11)9(12)13/h1-3,5-6H,4H2,(H,12,13)

The Role of the InChIKey: Because the InChI string can become unwieldy for database indexing, cheminformatics systems rely on the InChIKey —a 27-character, fixed-length string derived by applying a SHA-256 cryptographic hash to the canonical InChI string. The first 14 characters encode the molecular skeleton (connectivity), while the subsequent characters encode stereochemistry and isotopic substitution.

Fig 1. Computational workflow for generating the InChIKey from a SMILES string.

Mechanistic Rationale: The Causality of Di-Fluorination

As detailed in foundational reviews on [1], introducing fluorine into a molecular scaffold is rarely arbitrary. The specific placement of the two fluorine atoms in this compound serves distinct, synergistic biochemical purposes:

-

The Meta-Fluorine (3-Fluorophenyl group): Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings, leading to rapid drug clearance. By placing a highly electronegative fluorine atom at the meta position, electron density is withdrawn from the ring via inductive effects, effectively blocking electrophilic aromatic oxidation and extending the compound's metabolic half-life.

-

The Alpha-Fluorine (2-Fluoro group): Placing a fluorine atom directly adjacent to the carboxylic acid fundamentally alters the molecule's acid-base profile. The strong electron-withdrawing effect lowers the pKa of the carboxylic acid from roughly 4.8 (standard propanoic acid) to approximately 2.8. This ensures the acid is fully ionized at physiological pH, enabling the formation of robust, predictable salt bridges with basic amino acid residues (like Arginine or Lysine) in target protein binding pockets.

Quantitative Data: Physicochemical Impact of Fluorination

The table below summarizes how the progressive addition of fluorine atoms alters the core properties of the propanoic acid scaffold.

| Compound | C-F Bonds | Molecular Weight | Predicted pKa | Pharmacological Impact |

| Propanoic Acid | 0 | 74.08 g/mol | ~4.88 | Baseline aliphatic acid; poor target affinity. |

| 3-(3-Fluorophenyl)propanoic acid | 1 | 168.17 g/mol | ~4.60 | Moderate metabolic stability; standard pKa. |

| 2-Fluoro-3-(3-fluorophenyl)propanoic acid | 2 | 186.15 g/mol | ~2.80 | High metabolic stability; enhanced salt-bridge formation. |

Experimental Workflow: Self-Validating Synthesis

Synthesizing alpha-fluoro carboxylic acids requires precision to avoid over-fluorination or degradation. We utilize an electrophilic fluorination strategy employing N-fluorobenzenesulfonimide (NFSI), a stable, crystalline reagent that selectively delivers an electrophilic fluorine (F+) to enolates, as highlighted in recent literature on [2].

Step-by-Step Protocol

Note: This workflow incorporates mandatory validation checkpoints to ensure system integrity.

-

Esterification (Protection):

-

Action: React 3-(3-fluorophenyl)propanoic acid with methanol and a catalytic amount of H2SO4 under reflux.

-

Causality: The free carboxylic acid proton would quench any base used in the subsequent step. Protection as a methyl ester is mandatory.

-

Validation Check: TLC analysis must show complete consumption of the highly polar acid spot and the appearance of a high-Rf ester spot before proceeding.

-

-

Enolate Formation:

-

Action: Dissolve the ester in anhydrous THF. Dropwise add 1.1 equivalents of Lithium Diisopropylamide (LDA) at -78°C under an argon atmosphere.

-

Causality: LDA is a strong, non-nucleophilic base that quantitatively abstracts the alpha-proton to form a reactive lithium enolate. The cryogenic temperature prevents unwanted side reactions (e.g., Claisen condensations).

-

Validation Check (Critical): Quench a 0.1 mL aliquot with D2O. Analyze via LC-MS. The mass spectrum must show an [M+1] shift indicating >95% deuterium incorporation at the alpha position. If enolization is incomplete, do not proceed.

-

-

Electrophilic Fluorination:

-

Action: Add a solution of NFSI (1.2 equivalents) in THF dropwise to the -78°C enolate solution. Allow to stir for 2 hours.

-

Causality: NFSI acts as an F+ donor. The electron-rich enolate attacks the N-F bond, successfully installing the alpha-fluorine.

-

Validation Check: ^19F NMR of the crude mixture must reveal a new doublet of doublets (due to coupling with the adjacent proton and carbon) corresponding to the alpha-fluorine, clearly distinct from the aromatic fluorine signal.

-

-

Hydrolysis (Deprotection):

-

Action: Treat the purified alpha-fluoro ester with LiOH in a THF/H2O mixture at 0°C, followed by careful acidification with 1M HCl.

-

Validation Check: Final LC-MS must confirm the exact mass of the target compound ([M-H]- = 185.04 m/z).

-

Fig 2. Self-validating synthetic pathway utilizing NFSI for electrophilic fluorination.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Available at:[Link]

-

MDPI Open Access Journals. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." Catalysts, 2025. Available at:[Link]

An In-depth Technical Guide to the Discovery and History of Novel Fluorinated Carboxylic Acids

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. Among the diverse classes of organofluorine compounds, fluorinated carboxylic acids (FCAs) stand out for their unique physicochemical properties and profound impact on molecular design and function. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of novel FCAs. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven perspectives, and detailed experimental frameworks. The narrative traces the historical milestones from early halogen exchange reactions to the advent of sophisticated catalytic C-H functionalization and photoredox strategies. A significant focus is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide aims to be an authoritative resource, grounded in comprehensive references, to empower the scientific community in harnessing the full potential of fluorinated carboxylic acids.

Table of Contents

-

Introduction: The Dawn of a New Era in Chemistry

-

Historical Perspective: From Pioneering Discoveries to Foundational Methods

-

The Groundbreaking Work of Frédéric Swarts

-

The First Synthesis of Trifluoroacetic Acid

-

Early Fluorination Techniques: The Swarts Reaction and Electrochemical Fluorination

-

-

The Impact of Fluorination on Carboxylic Acid Properties

-

Enhanced Acidity: A Deeper Look at pKa Values

-

Modulating Lipophilicity and Other Physicochemical Parameters

-

-

Modern Synthetic Methodologies for Novel Fluorinated Carboxylic Acids

-

Palladium-Catalyzed C-H Fluorination of Aliphatic Carboxylic Acids

-

Photoredox-Catalyzed Decarboxylative Fluorination

-

-

Applications in Drug Discovery and Development

-

Case Study: The Role of a Fluorinated Intermediate in the Synthesis of Sitagliptin

-

Case Study: The Significance of the Trifluoromethyl Group in Celecoxib

-

-

Analytical Techniques for Characterization

-

The Power of ¹⁹F NMR Spectroscopy

-

Mass Spectrometry and the Fragmentation Patterns of Fluorinated Carboxylic Acids

-

-

Environmental Considerations

-

References

Introduction: The Dawn of a New Era in Chemistry

The introduction of fluorine into organic molecules has had a transformative effect on numerous scientific disciplines. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to the physical, chemical, and biological characteristics of the parent molecule. Fluorinated carboxylic acids, in particular, represent a class of compounds with exceptional utility, serving as versatile building blocks, potent reagents, and critical components of pharmaceuticals and advanced materials. This guide will navigate the fascinating journey of their discovery, from the early, often hazardous, forays into organofluorine chemistry to the elegant and precise synthetic methods available today.

Historical Perspective: From Pioneering Discoveries to Foundational Methods

The story of fluorinated carboxylic acids is deeply intertwined with the broader history of organofluorine chemistry. Early chemists faced significant challenges in taming the reactivity of elemental fluorine. However, the development of indirect fluorination methods paved the way for the synthesis of the first fluorinated organic compounds.

The Groundbreaking Work of Frédéric Swarts

The Belgian chemist Frédéric Swarts is widely regarded as a pioneer in the field of organofluorine chemistry.[1] In the late 19th and early 20th centuries, he developed a method for the synthesis of organofluorine compounds through a halogen exchange reaction, now famously known as the Swarts reaction.[1][2][3][4] This reaction typically involves the treatment of an organic halide with a metal fluoride, such as antimony trifluoride (SbF₃), to replace the halogen with fluorine.[2][4]

The First Synthesis of Trifluoroacetic Acid

A pivotal moment in the history of fluorinated carboxylic acids was the first synthesis of trifluoroacetic acid (TFA) by Frédéric Swarts in 1922.[1] TFA, a structurally simple yet remarkably strong organic acid, is now a ubiquitous reagent in organic synthesis and biochemistry.[5][6][7] An early industrial synthesis of TFA involved the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene, which was prepared via the Swarts fluorination of hexachloropropene.[5][6]

Early Fluorination Techniques: The Swarts Reaction and Electrochemical Fluorination

The Swarts reaction provided the first practical means of introducing fluorine into organic molecules and was instrumental in the preparation of early chlorofluorocarbons (CFCs).[1]

Another foundational technique is electrochemical fluorination (ECF), also known as the Simons process. This method involves the electrolysis of an organic compound in anhydrous hydrogen fluoride. It has been a key industrial process for the production of a wide range of perfluorinated compounds, including the precursors to perfluorinated carboxylic acids.[8]

The Impact of Fluorination on Carboxylic Acid Properties

The substitution of hydrogen with fluorine atoms has a dramatic effect on the properties of carboxylic acids.

Enhanced Acidity: A Deeper Look at pKa Values

The most striking effect of fluorination on carboxylic acids is the significant increase in their acidity. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the carboxylate anion. For example, the pKa of acetic acid is approximately 4.76, while the pKa of trifluoroacetic acid is around 0.23.[5] Fluoroacetic acid has a pKa of about 2.6.[9][10]

Table 1: Comparison of pKa and logP Values for Acetic Acid and its Fluorinated Analogs

| Compound | Chemical Formula | pKa | logP (estimated) |

| Acetic Acid | CH₃COOH | 4.76 | -0.17 |

| Fluoroacetic Acid | CH₂FCOOH | ~2.6[9][10] | -0.061[11] |

| Trifluoroacetic Acid | CF₃COOH | ~0.23[5] | 0.5 |

Note: logP values can vary depending on the estimation method.

Modulating Lipophilicity and Other Physicochemical Parameters

Fluorination also significantly impacts a molecule's lipophilicity, a critical parameter in drug design. The effect is complex and depends on the extent and position of fluorination. While a single fluorine atom can increase hydrophilicity, a trifluoromethyl group often enhances lipophilicity. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Modern Synthetic Methodologies for Novel Fluorinated Carboxylic Acids

While classical methods remain important, the demand for more complex and selectively fluorinated carboxylic acids has driven the development of new synthetic strategies.

Palladium-Catalyzed C-H Fluorination of Aliphatic Carboxylic Acids

A significant breakthrough in recent years has been the development of methods for the direct conversion of carbon-hydrogen (C-H) bonds into carbon-fluorine (C-F) bonds. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the synthesis of β-fluorinated carboxylic acids.[12][13] This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient route to novel fluorinated compounds.

-

To an oven-dried reaction vessel, add the carboxylic acid substrate (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand (e.g., a quinoline-based ligand, 20 mol%), an oxidant (e.g., Ag₂O, 2.0 equiv), and a fluoride source (e.g., Selectfluor, 2.0 equiv).

-

Add a suitable solvent (e.g., a mixture of hexafluoroisopropanol and dichloroethane).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-fluorinated carboxylic acid.

Note: This is a general protocol and specific conditions may vary depending on the substrate and desired product.

Photoredox-Catalyzed Decarboxylative Fluorination

Visible light-promoted photoredox catalysis has provided a mild and efficient method for the decarboxylative fluorination of aliphatic carboxylic acids.[14][15][16][17] This redox-neutral process utilizes a photocatalyst to convert the carboxylic acid into a radical intermediate, which then undergoes fluorination.

-

In a reaction vessel, combine the aliphatic carboxylic acid (1.0 equiv), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), a fluoride source (e.g., Selectfluor, 1.5-2.0 equiv), and a base (e.g., Na₂HPO₄, 1.5 equiv).

-

Add a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Degas the reaction mixture and then irradiate with visible light (e.g., blue LEDs) at room temperature for a specified time (e.g., 6-24 hours).

-

After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Note: This is a general protocol and specific conditions may vary depending on the substrate and desired product.

Caption: A simplified workflow illustrating the role of fluorinated carboxylic acid analogs in drug discovery.

Analytical Techniques for Characterization

The precise characterization of novel fluorinated carboxylic acids is essential for confirming their structure and purity.

The Power of ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of organofluorine compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. [18]It provides valuable information about the chemical environment of each fluorine atom in a molecule, including the number of fluorine atoms, their connectivity, and their stereochemical relationships. Trifluoroacetic acid is often used as a reference standard in ¹⁹F NMR. [19]Proper sample preparation, including the choice of deuterated solvent and the use of a relaxation agent like Cr(acac)₃, can significantly enhance the quality of the spectra. [18][20][21][22]

Mass Spectrometry and the Fragmentation Patterns of Fluorinated Carboxylic Acids

Mass spectrometry (MS) is another critical technique for the characterization of fluorinated carboxylic acids. It provides information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable structural insights. For perfluoroalkyl carboxylates, a common fragmentation pathway involves the initial loss of CO₂ followed by further fragmentation of the perfluoroalkyl anion. [23][24]The study of these fragmentation patterns is crucial for the identification and quantification of these compounds in complex matrices. [25][26][27]

Environmental Considerations

While fluorinated compounds offer immense benefits, the environmental persistence of some classes, particularly per- and polyfluoroalkyl substances (PFAS), has raised significant concerns. Many perfluorinated carboxylic acids are highly resistant to degradation and can bioaccumulate. This has led to increased scrutiny and regulation of their use and disposal. The development of more environmentally benign fluorinated compounds and effective remediation strategies is an active area of research.

Conclusion and Future Outlook

The journey of fluorinated carboxylic acids, from their initial discovery to their current prominence, is a testament to the power of chemical innovation. The development of novel synthetic methods continues to expand the accessible chemical space, enabling the creation of molecules with tailored properties for a wide range of applications. As our understanding of the intricate effects of fluorine on molecular behavior deepens, we can expect to see the emergence of even more sophisticated and impactful fluorinated carboxylic acids in the years to come. The future of this field will likely focus on the development of more sustainable and selective fluorination methods, as well as the design of fluorinated molecules with improved environmental profiles.

References

- Parra-Serrano, J., Gotor-Fernández, V., & Lavandera, I. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(16), 4414-4420.

- Ningbo Inno Pharmchem Co.,Ltd. (2026, March 10).

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814.

- Parra-Serrano, J., Gotor-Fernández, V., & Lavandera, I. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry.

- Teva Pharmaceutical Industries Ltd., & G. (2008). Preparation of sitagliptin intermediate.

- National Center for Biotechnology Information. (n.d.). Fluoroacetic acid. PubChem.

- Shanghai Aobo Chemical Co., Ltd. (2019). Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid.

- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation.

- Zhu, Q., Ji, D., Liang, T., Wang, X., & Xu, Y. (2015). Efficient Palladium-Catalyzed C–H Fluorination of C(sp3)–H Bonds: Synthesis of β-Fluorinated Carboxylic Acids. Organic Letters, 17(15), 3798-3801.

- LookChem. (n.d.). Fluoroacetic acid.

- Sciencemadness Wiki. (2024, July 30). Trifluoroacetic acid.

- Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654-5657.

- NIST. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.

- Wikipedia. (n.d.). Trifluoroacetic acid.

- Organic Chemistry Portal. (n.d.).

- Doyle, A. G., & Yamamoto, E. (2013).

- Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).

- Encyclopedia.com. (n.d.). Swarts, Frédéric Jean Edmond.

-

Ye, J., et al. (n.d.). .

- ResearchGate. (n.d.). Celecoxib pathways: Pharmacokinetics and pharmacodynamics.

- Wikipedia. (n.d.). Fluoroacetic acid.

- Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).

- Testbook. (n.d.).

- Roe, A., & Montgomery, L. F. (1961).

- McCord, J. P., & Strynar, M. J. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 49(20), 12117-12125.

- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2000).

- CK-12 Foundation. (n.d.). Define the Swarts reaction.

- CN103524325A. (n.d.). Preparation method of trifluoroacetic acid.

- Al-Ostath, A. I., et al. (2025, May 15). Biochemical and Molecular Studies on the Role of Celecoxib and Some Re. DDDT.

- US3894082A. (n.d.). Process of making trifluoroacetic acid.

- ChemicalBook. (n.d.). Fluoroacetic acid CAS#: 144-49-0.

- DTIC. (2023, November 5). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.

- SATHEE JEE. (n.d.). Chemistry Swarts Reaction.

- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2000).

- van Gemmeren, M., et al. (n.d.). The Direct β-C(sp3)

- NIST. (n.d.). Fluoroacetic acid. NIST WebBook.

- ResearchGate. (n.d.).

- van den Berg, W. B., et al. (n.d.).

- ZambiaFiles. (n.d.). Frédéric Swarts - ZambiaWiki.

- Arabian Journal of Chemistry. (2021, July 2).

- BenchChem. (n.d.). An In-depth Technical Guide to the Hydrolysis of Trifluoroacetyl Fluoride to Trifluoroacetic Acid.

- Villoslada, P., et al. (2013, December 11).

- Ritter, T., et al. (2018, February 22).

- Gitu, P. M., et al. (n.d.).

- ResearchGate. (n.d.). Electrochemical Oxidation of Trifluoroacetic Acid in an Organic Medium. I. Synthesis of Trifluoroethane-1,1,1-d3 and Pentafluoropropane-1,1,1-d3.

- Doyle, A. G., & Yamamoto, E. (2013).

- ResearchGate. (2026, February 5).

- Haworth, W. N., & Stacey, M. (n.d.).

- Science Info. (2023, August 22).

Sources

- 1. encyclopedia.com [encyclopedia.com]

- 2. ck12.org [ck12.org]

- 3. Chemistry Swarts Reaction | SATHEE JEE [satheejee.iitk.ac.in]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. Fluoroacetic acid CAS#: 144-49-0 [m.chemicalbook.com]

- 11. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]

- 16. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

2-Fluoro-3-(3-fluorophenyl)propanoic acid safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Hazard Analysis

Anticipated Hazard Profile:

| Hazard Classification | Anticipated Effects | GHS Pictogram (Anticipated) |

| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon direct contact.[1][2][4][5][6] | Corrosion |

| Serious Eye Damage/Irritation | May cause serious eye irritation or permanent damage.[1][2][3][4][5][6] | Corrosion |

| Acute Toxicity (Oral) | May be harmful if swallowed.[5][6] | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[1][3][4][5] | Exclamation Mark |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

All manipulations of 2-Fluoro-3-(3-fluorophenyl)propanoic acid, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors or fine powders.[7] The fume hood provides both physical protection from splashes and atmospheric protection by containing and exhausting potentially harmful fumes.[8]

Personal Protective Equipment: A Necessary Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.[9]

-

Eye and Face Protection : Chemical splash goggles are mandatory.[10][11] Given the corrosive nature of similar organic acids, a face shield should also be worn, especially when handling larger quantities or during procedures with a high risk of splashing.[8][10]

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[11][12] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[13]

-

Body Protection : A laboratory coat is essential to protect skin and clothing.[7] For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[10][12]

-

Footwear : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7]

Safe Handling and Experimental Workflow

Adherence to a systematic and cautious workflow is paramount when working with potentially hazardous materials.

General Handling Precautions

-

Avoid all personal contact, including inhalation.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[1][14]

Step-by-Step Experimental Protocol: Weighing and Dissolution